Sacubitril valsartan sodium anhydrous
Description
Contextualization as a Combination Pharmacological Entity
Sacubitril (B1662468) valsartan (B143634) sodium anhydrous is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). nih.govnih.gov It is a salt complex that is composed of the anionic forms of sacubitril and valsartan, sodium cations, and water molecules. tga.gov.au This unique structure ensures a 1:1 molar ratio of the two active components. wikipedia.org
The pharmacological rationale for this combination is rooted in its synergistic mechanism of action. drugs.comreallifepharmacology.com Valsartan is a well-established angiotensin II receptor blocker (ARB) that inhibits the renin-angiotensin-aldosterone system (RAAS), a key pathway in the pathophysiology of heart failure that leads to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. nih.govreallifepharmacology.com Sacubitril is a prodrug that is converted in the body to its active metabolite, LBQ657. wikipedia.orgdrugbank.com LBQ657 inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides. reallifepharmacology.comdrugbank.com These peptides exert beneficial effects in heart failure by promoting vasodilation, natriuresis, and diuresis, and by inhibiting cardiac fibrosis and hypertrophy. tandfonline.com
The dual mechanism of sacubitril valsartan sodium anhydrous simultaneously blocks the detrimental effects of RAAS activation with valsartan while augmenting the beneficial effects of the natriuretic peptide system through the action of sacubitril. drugs.com This combined approach has demonstrated superior efficacy compared to traditional RAAS inhibitors alone in clinical trials. frontiersin.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C48H55N6Na3O8 |
| Molecular Weight | 913.0 g/mol |
| Appearance | White to almost white powder |
| Melting Point | Approximately 138 °C |
| Solubility | Freely soluble in water |
Data sourced from PubChem and Australian Public Assessment Report. tga.gov.aunih.gov
Significance in Contemporary Pharmaceutical Science
The advent of this compound has had a profound impact on pharmaceutical science and clinical practice. Its development exemplifies the success of a rational drug design strategy based on a thorough understanding of disease pathophysiology.
The landmark clinical trial, PARADIGM-HF, provided compelling evidence of the superiority of sacubitril valsartan over the then-standard-of-care, enalapril (B1671234), in patients with heart failure with reduced ejection fraction. frontiersin.org The trial was stopped early due to the overwhelming benefit observed in the sacubitril valsartan group, which showed significant reductions in cardiovascular death and hospitalizations for heart failure. frontiersin.orgnih.gov
These groundbreaking results have led to a paradigm shift in the management of heart failure, with international guidelines now recommending the use of an ARNI in eligible patients. wikipedia.org The success of sacubitril valsartan has also spurred further research into the role of the natriuretic peptide system in cardiovascular disease and has opened up new avenues for the development of novel therapies.
Furthermore, ongoing research is exploring the potential benefits of sacubitril valsartan in other cardiovascular conditions, such as heart failure with preserved ejection fraction and hypertension. frontiersin.orgfrontiersin.org The story of sacubitril valsartan serves as a powerful example of how a deep understanding of molecular pathways can lead to the development of innovative medicines that significantly improve patient outcomes.
Table 2: Key Research Findings from the PARADIGM-HF Trial
| Outcome | Relative Risk Reduction with Sacubitril/Valsartan vs. Enalapril |
|---|---|
| Primary Composite Endpoint (Cardiovascular Death or HF Hospitalization) | 20% |
| Cardiovascular Death | 20% |
| Hospitalization for Heart Failure | 21% |
| All-Cause Mortality | 16% |
Data sourced from multiple clinical trial reports. frontiersin.orgnih.govnih.gov
Properties
CAS No. |
1898188-76-5 |
|---|---|
Molecular Formula |
C48H55N6Na3O8 |
Molecular Weight |
913.0 g/mol |
IUPAC Name |
trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C24H29N5O3.C24H29NO5.3Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;/q;;3*+1/p-3/t22-;17-,21+;;;/m01.../s1 |
InChI Key |
PHVGTMDCHAQCRO-LWRBNZNASA-K |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Chemical Structure and Supramolecular Complexation
Constituent Components: Sacubitril (B1662468) and Valsartan (B143634) Moieties
Sacubitril valsartan is a dual-acting compound synthesized from two distinct active moieties: sacubitril and valsartan. nih.gov Sacubitril is a prodrug that, upon administration, is metabolized by esterases to its active form, LBQ657. drugbank.com This active metabolite is a neprilysin inhibitor, which prevents the breakdown of natriuretic peptides. drugbank.comnih.gov
Valsartan is an angiotensin receptor blocker (ARB). nih.govfrontiersin.org It selectively inhibits the AT1 receptor, thereby blocking the cardiovascular and renal effects of angiotensin II. The combination of these two moieties into a single complex provides a dual mechanism of action. frontiersin.org
Supramolecular Assembly and Salt Complex Formation
Sacubitril valsartan exists as a supramolecular sodium salt complex. nih.gov This structure is not a simple mixture but a co-crystallized entity, often described as a salt-cocrystal. nih.govrsc.orgresearchgate.net The formation involves a 1:1 molar ratio of sacubitril and valsartan, which assemble together with sodium cations and water molecules to form a stable, crystalline solid. nih.govwikipedia.org This unique assembly overcomes certain limitations of its individual components; for instance, sacubitril in its free form is difficult to isolate as a solid, and the complex enhances the bioavailability of valsartan compared to standard valsartan tablets. rsc.org
Molar Ratios of Anionic Forms, Sodium Cations, and Water Molecules in the Complex
The crystalline complex of sacubitril valsartan is a hydrated salt. The specific molar ratio of its components is well-defined. For every one mole of the anionic form of sacubitril, there is one mole of the anionic form of valsartan, three moles of sodium cations, and 2.5 moles of water molecules. tmda.go.tz
This arrangement leads to a complex molecular formula. The asymmetric unit cell of the crystal structure contains six molecules of sacubitril and six molecules of valsartan, along with 18 sodium cations and 15 water molecules. rsc.org This results in the comprehensive molecular formula C₂₈₈H₃₃₀N₃₆Na₁₈O₄₈·15H₂O. wikipedia.orgrsc.org The reduced empirical formula, representing the fundamental 1:1:3:2.5 ratio, is C₄₈H₅₅N₆O₈Na₃·2.5H₂O. rsc.org The anhydrous chemical formula is C₄₈H₅₅N₆Na₃O₈. nih.gov
| Component | Molar Ratio | Role |
|---|---|---|
| Sacubitril (anionic form) | 1 | Neprilysin Inhibitor Moiety |
| Valsartan (anionic form) | 1 | Angiotensin Receptor Blocker Moiety |
| Sodium Cations (Na+) | 3 | Counter-ions for Salt Formation |
| Water Molecules (H₂O) | 2.5 | Water of Hydration (Hemi-pentahydrate) |
| Form | Molecular Formula |
|---|---|
| Full Crystal Unit (Hydrated) | C₂₈₈H₃₃₀N₃₆Na₁₈O₄₈·15H₂O |
| Reduced Empirical (Hydrated) | C₄₈H₅₅N₆O₈Na₃·2.5H₂O |
| Anhydrous | C₄₈H₅₅N₆Na₃O₈ |
Salt Complex Dissociation Dynamics
Following oral administration, the supramolecular salt complex of sacubitril valsartan dissociates into its constituent components: sacubitril and valsartan. This dissociation allows the individual moieties to be absorbed and distributed. Sacubitril is then rapidly converted by esterases into its pharmacologically active metabolite, LBQ657. Peak plasma concentrations of sacubitril, its active metabolite LBQ657, and valsartan are reached in approximately 0.5 hours, 3 hours, and 1.5 hours, respectively.
Crystallographic Characterization of Solid Forms
The solid-state form of sacubitril valsartan sodium is crucial for its stability and manufacturability. Extensive research has been conducted to characterize its crystalline structure.
Polymorphism and Anhydrous/Hydrate Forms (e.g., hemi-pentahydrate, Form A)
The approved and most common form of the sacubitril valsartan sodium complex is a hemi-pentahydrate, meaning it incorporates 2.5 molecules of water per formula unit. rsc.orgresearchgate.netbgu.ac.il This form crystallizes in the monoclinic chiral space group P2₁. rsc.org
Beyond this established form, studies have revealed that the compound exhibits polymorphism, meaning it can exist in multiple distinct crystalline forms. rsc.orgbgu.ac.il Research has identified several novel solid forms, designated as Form-I through Form-VI, which are typically dependent on the solvent system used during crystallization. rsc.orgrsc.orgbgu.ac.il For example, different forms can be produced using solvents like acetone-water, ethanol, or chloroform. rsc.org These polymorphs have different physical properties, and stability studies have shown that some novel forms, such as Form-I and Form-III, may exhibit higher stability and lower hygroscopicity than the originally reported form. rsc.orgrsc.orgbgu.ac.il Patents also describe various crystalline forms, including a Form A. google.com The existence of a stable anhydrous form has also been identified. nih.govfda.gov
| Designation | Hydration State | Key Characteristics/Notes |
|---|---|---|
| Hemi-pentahydrate (Innovator Form / Form-II in some studies) | Hydrated (2.5 H₂O) | The approved form of the drug; crystallizes in monoclinic space group P2₁. rsc.orgrsc.orgbgu.ac.il |
| Form-I | Varies | A novel polymorph identified in research, noted for high stability. rsc.orgrsc.orgbgu.ac.il |
| Form-III | Varies | Another novel polymorph with high stability and low hygroscopicity. rsc.orgrsc.orgbgu.ac.il |
| Forms IV, V, VI | Varies | Additional novel polymorphs with varying degrees of stability. rsc.org |
| Anhydrous Form | Anhydrous (0 H₂O) | A crystalline form that does not contain water molecules. nih.govfda.gov |
| Form A | Varies | A crystalline form described in patent literature. google.com |
Crystal Structure Determination Methodologies (e.g., X-ray Powder Diffraction)
A variety of analytical techniques are employed to characterize the different solid forms of sacubitril valsartan sodium. The primary and most definitive method is X-ray Powder Diffraction (PXRD). rsc.orgbgu.ac.il PXRD patterns provide a unique "fingerprint" for each crystalline form based on the distinct diffraction angles (2θ values) of X-rays interacting with the crystal lattice. rsc.orgresearchgate.net This technique is effective in distinguishing between the various polymorphs, the anhydrous form, and the hydrated forms. rsc.orgresearchgate.net
Other important methodologies used to provide a comprehensive characterization include:
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions, such as melting point, which differs between polymorphs. rsc.orgbgu.ac.ilresearchgate.net
Thermogravimetric Analysis (TGA): TGA is used to determine the amount of water in the hydrated forms by measuring weight loss as the sample is heated. researchgate.net
Solid-State Nuclear Magnetic Resonance (ssNMR): This provides detailed information about the local chemical environment of atoms within the crystal structure. researchgate.net
Spectroscopic Methods: Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy (RM) are also used to identify characteristic vibrational modes of the molecule within the crystal, helping to differentiate forms. researchgate.net
Synthetic Methodologies and Process Chemistry
Synthesis of Sacubitril (B1662468) Precursors and Intermediates
The synthesis of sacubitril is a stereochemically complex challenge, requiring the precise installation of two chiral centers. Various synthetic routes have been developed, often focusing on efficient stereochemical control and process scalability.
The chiral pool approach is a foundational strategy in the synthesis of sacubitril, leveraging naturally occurring, enantiopure compounds to introduce one of the required stereocenters. wikipedia.org This method simplifies the synthesis by starting with a molecule that already possesses the correct stereochemistry at a key position, thereby reducing the need for complex asymmetric reactions or chiral resolutions later in the process.
Several routes utilize readily available chiral starting materials. One prominent industrial synthesis begins with (S)-epichlorohydrin. chemicalbook.com Another established approach employs (S)-pyroglutamic acid as the chiral building block. researchgate.netresearchgate.net By using these enantiopure starting materials, the absolute configuration of one of the two stereocenters in sacubitril is fixed early in the synthetic sequence, ensuring that subsequent transformations build upon this established chirality. The introduction and control of the second stereocenter then becomes the primary stereochemical challenge, which is addressed using diastereoselective reactions. chemicalbook.com
The construction of the sacubitril molecule from its chiral precursors involves a sequence of fundamental organic reactions. These transformations are selected for their efficiency, selectivity, and scalability.
Coupling Reactions: Early in the synthesis, coupling reactions are used to form key carbon-carbon bonds. For instance, a Cu(I)-mediated Csp²-Csp³ cross-coupling has been employed to connect the biphenyl (B1667301) moiety to the main aliphatic chain. researchgate.netresearchgate.net More recent syntheses may utilize other powerful cross-coupling methods like the Suzuki-Miyaura coupling. rsc.org
Protection-Deprotection: The presence of multiple reactive functional groups (amine, carboxylic acid) necessitates the use of protecting groups. The Boc (tert-butyloxycarbonyl) group is commonly used to protect the amino group during intermediate steps, which can then be removed under acidic conditions when no longer needed. chemicalbook.com
Wittig Reaction: The Wittig reaction is a crucial step for creating a specific carbon-carbon double bond. In one established route, an aldehyde intermediate is reacted with a phosphorus ylide to generate an α,β-unsaturated ester, which is a key precursor for subsequent stereoselective reduction. chemicalbook.com
Chiral Hydrogenation: The creation of the second stereocenter is often accomplished via a stereoselective hydrogenation of a trisubstituted olefin. This is a critical step where the final diastereomeric ratio is set. Catalytic systems involving rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, such as Mandyphos, are used under high pressure to achieve high diastereoselectivity (e.g., 99:1 dr). chemicalbook.comacs.orgfao.org
Amidation/Condensation: The final step in forming the sacubitril molecule involves an amidation reaction. The primary amine of the core intermediate is reacted with succinic anhydride (B1165640) to form the final succinyl amide bond, completing the molecular structure. chemicalbook.com
Table 1: Key Organic Reactions in a Representative Sacubitril Synthesis
| Reaction Type | Purpose | Example Reagents/Catalysts | Reference |
|---|---|---|---|
| Oxidation | Conversion of an alcohol to an aldehyde | TEMPO/NaOCl | chemicalbook.com |
| Wittig Reaction | Formation of an α,β-unsaturated ester | Phosphorus ylide | chemicalbook.com |
| Stereoselective Hydrogenation | Diastereoselective reduction to set the second chiral center | [Ru(p-cymene)I2]2 with Mandyphos ligand, H2 gas | chemicalbook.com |
| Amidation | Formation of the final amide bond | Succinic anhydride | chemicalbook.com |
Reflecting a shift towards greener and more efficient manufacturing, biocatalysis has been integrated into the synthesis of sacubitril precursors. rsc.org Enzymatic reactions offer high selectivity under mild conditions, often reducing the need for protecting groups and harsh reagents.
Engineered amine transaminases have been developed to produce a key chiral amine precursor to sacubitril. acs.orgacs.org Starting from an enzyme with low initial activity, multiple rounds of directed evolution led to a highly efficient biocatalyst (CDX-043) capable of producing the desired (2R,4S)-stereoisomer with greater than 99.9% diastereomeric purity at high substrate concentrations. acs.org Furthermore, one-pot chemoenzymatic cascades have been designed, combining an ene-reductase and a transaminase to construct both chiral centers in a single step from a prochiral starting material, achieving high yield and excellent diastereoselectivity. rsc.orgrsc.org
Table 2: Biocatalytic Approaches in Sacubitril Synthesis
| Enzyme Class | Reaction | Key Advantage | Reference |
|---|---|---|---|
| Ene-Reductase (ER) | Asymmetric reduction of a C=C double bond | Creates first chiral center with high enantioselectivity | rsc.orgrsc.org |
| Amine Transaminase (ATA) | Asymmetric amination of a ketone | Creates second chiral center with high diastereoselectivity | acs.orgacs.org |
| One-Pot Cascade (ER + ATA) | Sequential asymmetric reduction and amination | Constructs two chiral centers in a single pot, improving process efficiency | rsc.orgrsc.org |
Synthesis of Valsartan (B143634) Precursors and Intermediates
The synthesis of valsartan, an angiotensin II receptor blocker, also involves a multistep process, with the construction of the biphenyl-tetrazole moiety and the acylation of a chiral amino acid ester as key transformations.
A central step in the synthesis of valsartan is the formation of an amide bond between the L-valine methyl ester and a substituted biphenylmethyl group, followed by acylation. d-nb.infoluxembourg-bio.com The initial synthesis patented by Ciba-Geigy involved a reductive amination to couple L-valine methyl ester with a biphenyl aldehyde, followed by acylation of the resulting secondary amine with valeryl chloride to form the characteristic pentanamido group. d-nb.info
This acylation is a classic example of amide bond formation. Such reactions typically require the activation of a carboxylic acid (or its derivative, like an acyl chloride) to facilitate nucleophilic attack by the amine. luxembourg-bio.com While simple acyl chlorides are effective, other modern "coupling reagents" are widely used in organic synthesis to mediate this transformation under milder conditions, minimizing side reactions like racemization, which is critical when working with chiral amino acids. luxembourg-bio.com Key strategies for the biphenyl core construction in valsartan synthesis often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, to efficiently form the aryl-aryl bond. researchgate.netnih.gov
Co-crystallization and Salt Complex Formation Processes
Sacubitril valsartan sodium anhydrous is a supramolecular complex formed through a co-crystallization process. rsc.orghealthcare-bulletin.co.uk It is not a simple physical mixture but a highly ordered crystalline structure composed of the anionic forms of sacubitril and valsartan, sodium cations, and water molecules in a fixed molar ratio (typically 1:1:3:2.5 for the hydrate). acs.org
The process generally involves dissolving equimolar amounts of sacubitril (or a salt thereof, like sacubitril calcium) and valsartan in a suitable solvent system. mdpi.com A sodium source, typically an aqueous solution of sodium hydroxide (B78521), is then added to form the trisodium (B8492382) salt complex. mdpi.com The selection of solvent is critical, as it can influence the resulting crystal form (polymorph). Various solvents and solvent mixtures have been used, including acetone, ethanol, acetonitrile (B52724), and tetrahydrofuran (B95107) (THF)/methanol, each potentially yielding a different crystalline form with distinct physical properties. rsc.org
After the addition of the sodium source, the solution is stirred to allow for nucleation and crystal growth. mdpi.com The resulting solid is then isolated by filtration, washed, and dried under vacuum to yield the final sacubitril valsartan sodium salt complex. mdpi.comrsc.org The precise control of parameters such as temperature, stirring speed, and addition rate is essential to ensure the formation of the desired crystal form and to control particle size, which can impact filtration and formulation. mdpi.com
Table 3: Solvents Used in the Formation of Sacubitril/Valsartan Crystal Forms
| Solvent System | Resulting Crystal Form (as labeled in source) | Reference |
|---|---|---|
| Acetone-Water | Form-I | rsc.org |
| Ethanol | Form-II | rsc.org |
| Acetonitrile/Dichloromethane/Ethyl Acetate (B1210297) | Form-III | rsc.org |
| Chloroform | Form-IV | rsc.org |
| THF/Methanol | Form-V | rsc.org |
Solvent Systems and Crystallization Techniques
The selection of solvent systems is a critical factor in the synthesis of sacubitril valsartan sodium, as it directly influences the resulting crystalline form (polymorph) and its physicochemical properties. rsc.org Research has demonstrated that different solvents and crystallization conditions can yield various distinct crystalline forms. rsc.org The formation of the supramolecular complex is typically achieved by reacting sacubitril sodium and valsartan disodium (B8443419) in different solvent media. rsc.orgrsc.org
Common crystallization techniques involve dissolving the starting materials, sacubitril and valsartan, in a suitable organic solvent, adding an alkaline compound, and then inducing supersaturation to achieve crystallization. google.com Methods to induce crystallization include cooling, concentrating the solution under reduced pressure, or adding an anti-solvent. rsc.orggoogle.com
For instance, one method involves dissolving valsartan, sacubitril (as AHU377), and sodium hydroxide in acetone, followed by stirring to induce crystallization. google.com Another approach uses a solvent system of an alcohol (like methanol) and water to dissolve the complex, followed by concentration and then heating and stirring in a ketone/ether solvent system (e.g., acetone/methyl tert-butyl ether) before cooling to crystallize the final product. google.com The temperature for cooling and crystallization is often controlled, for example, between 0-20°C. google.com
The choice of solvent directly impacts the resulting polymorph. Studies have shown that treating sacubitril sodium and valsartan disodium in an acetone-water mixture can yield one crystalline form (Form-I), while using ethanol, chloroform, or a methanol-toluene mixture can produce other distinct forms. rsc.orggoogle.com
Table 1: Examples of Solvent Systems for Sacubitril Valsartan Sodium Crystallization
| Resulting Crystal Form | Solvent System(s) | Technique | Reference |
| Form I | Acetone, Water | Reflux, cooling, concentration under reduced pressure | rsc.orgrsc.org |
| Form II | Ethanol | Not specified | rsc.org |
| Form II | Methanol, Toluene | Dissolution, anti-solvent addition, stirring, crystallization | google.com |
| Form IV | Chloroform | Stirring at room temperature, concentration under reduced pressure | rsc.org |
| Form V | Methanol, Cyclohexane | Stirring, concentration, precipitation with anti-solvent | rsc.org |
| Crystal Form Y | Alcohol, Water; then Ketone, Ether | Dissolution, concentration, heating, cooling crystallization | google.com |
Optimization of Salt Formation Conditions
The formation of the sacubitril valsartan trisodium salt complex is a co-crystallization process involving sacubitril, valsartan, and a sodium source. mdpi.comresearchgate.net The process requires careful optimization to control impurities and achieve a high yield of the desired stable crystalline form. google.com
The synthesis can be carried out by treating sacubitril sodium with valsartan disodium in various solvent media. rsc.org Alternatively, free acid forms of sacubitril and valsartan are dissolved in a solvent like acetone, followed by the addition of a sodium hydroxide aqueous solution to form the trisodium salt complex in situ. mdpi.com The molar ratio of reactants is crucial; for example, equimolar amounts of sacubitril and valsartan are used with a specific molar equivalent of sodium hydroxide. mdpi.com
A key aspect of optimization is minimizing the formation of hydrolysis impurities. One synthetic method improves upon the use of strong bases like sodium hydroxide by substituting it with a weak base, sodium bicarbonate. google.com This change, along with the use of valsartan disodium salt to participate in the salt formation, is reported to significantly reduce the hydrolysis of sacubitril, thereby enhancing the purity of the final product. google.com The reaction temperature during salt formation is also a critical parameter, with temperatures ranging from -15°C to 80°C being reported depending on the specific step and solvent used. google.com
Process Optimization for Industrial Production and Purity Enhancement
Scaling up the synthesis of sacubitril valsartan sodium for industrial production requires robust and reproducible processes that ensure high purity and yield. Optimization strategies focus on cost-efficiency, impurity control, and achieving the desired solid-state properties of the final active pharmaceutical ingredient.
For large-scale synthesis, processes have been described on a kilo-scale. chemicalbook.com One such process involves the complexation of sacubitril free base (obtained from sacubitril calcium salt) with valsartan in a solvent mixture of isopropyl acetate and acetone, followed by the addition of sodium hydroxide to crystallize the desired trisodium salt hemihydrate. chemicalbook.com
Purity enhancement is a major goal of process optimization. This is often achieved through recrystallization of key intermediates. For example, in the synthesis of a sacubitril precursor, recrystallization using an isopropyl acetate/petroleum ether solvent system is employed to achieve high purity of the intermediate compound. google.com The final complex itself can be purified by crystallization from specific solvent systems, which helps to remove process-related impurities and unwanted isomers. google.comgoogle.com
Controlling the formation of specific impurities is critical for meeting regulatory standards. The synthesis and characterization of potential impurities are necessary to monitor and control them in the final product. google.com For instance, the synthesis of a specific impurity has been optimized by controlling the reaction temperature (e.g., 0°C versus 25°C) when using the condensing agent PyBOP, which significantly improves both the yield and purity of the impurity standard used for analytical monitoring. google.com The use of enzyme-catalyzed reactions, such as transaminases and olefin reductases, in the early stages of synthesis offers a pathway to intermediates with high chiral purity, which simplifies downstream purification and reduces the cost associated with expensive metal catalysts. google.com
Mechanistic Elucidation of Pharmacological Action
Dual Mechanism of Action: Angiotensin Receptor-Neprilysin Inhibition (ARNI)
The innovative design of sacubitril (B1662468) valsartan (B143634) sodium anhydrous lies in its simultaneous modulation of two critical systems: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide (NP) system. midas-pharma.com The RAAS is a well-established cascade that, when overactivated, contributes to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. frontiersin.orgnih.gov Conversely, the NP system exerts counter-regulatory effects, promoting vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular stress. midas-pharma.comfrontiersin.org
By combining the actions of sacubitril and valsartan, this compound concurrently blocks the detrimental effects of the RAAS via angiotensin II type 1 (AT1) receptor antagonism and enhances the beneficial actions of the NP system through neprilysin inhibition. frontiersin.orgnih.gov This dual-pronged approach addresses the neurohormonal dysregulation characteristic of heart failure more comprehensively than targeting either pathway alone. midas-pharma.com The simultaneous inhibition of the RAAS and enhancement of natriuretic peptides leads to a more profound reduction in ventricular wall stress, neurohormonal activation, and systemic vascular resistance.
Sacubitril Metabolism and Neprilysin Inhibition
The sacubitril component of the compound is a prodrug that, upon administration, undergoes metabolic activation to exert its therapeutic effect. This active metabolite then targets a key enzyme responsible for the degradation of vasoactive peptides, leading to an augmentation of their physiological effects.
Prodrug Activation to Sacubitrilat (B1680482) via Esterases
Sacubitril itself is pharmacologically inactive and requires conversion to its active metabolite, sacubitrilat (also known as LBQ657), to inhibit neprilysin. frontiersin.orgnih.gov This bioactivation is a rapid process that occurs systemically through the action of various esterases. Research has identified carboxylesterase 1 (CES1), primarily found in the liver, as the key enzyme responsible for the hydrolysis of the ethyl ester moiety of sacubitril to form the active carboxylic acid, sacubitrilat. nih.govfrontiersin.org This metabolic step is crucial for the drug's efficacy, as sacubitrilat is a potent inhibitor of neprilysin, while the parent compound, sacubitril, is not. nih.gov
Neprilysin (Neutral Endopeptidase) as a Molecular Target
The molecular target of sacubitrilat is neprilysin, a zinc-dependent neutral endopeptidase. frontiersin.orgnih.govnih.govnih.govduke.edu Neprilysin is a membrane-bound enzyme ubiquitously expressed in various tissues, including the kidneys, lungs, and cardiovascular system. frontiersin.orgnih.govnih.govduke.edu Its primary physiological role is the enzymatic degradation of a wide range of endogenous vasoactive peptides. frontiersin.orgnih.govnih.govduke.edu By inhibiting neprilysin, sacubitrilat prevents the breakdown of these peptides, thereby increasing their circulating levels and prolonging their biological activity. frontiersin.orgnih.govnih.govnih.govduke.edu
Enhancement of Endogenous Vasoactive Peptides (e.g., Natriuretic Peptides, Bradykinin)
The inhibition of neprilysin by sacubitrilat leads to a significant increase in the bioavailability of several endogenous vasoactive peptides that play a crucial role in cardiovascular homeostasis. frontiersin.orgnih.govnih.govduke.edu These include:
Natriuretic Peptides: Atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP) are key substrates of neprilysin. frontiersin.orgnih.govnih.govduke.edu By preventing their degradation, sacubitrilat enhances their beneficial effects, which include vasodilation, natriuresis, diuresis, and inhibition of the RAAS and sympathetic nervous system. midas-pharma.comfrontiersin.org
Bradykinin: This potent vasodilator is also degraded by neprilysin. nih.govnih.govduke.edu Its increased levels contribute to the blood pressure-lowering and cardioprotective effects of sacubitrilat. nih.govnih.govduke.edu
Other Vasoactive Peptides: Neprilysin also metabolizes other peptides such as adrenomedullin (B612762), substance P, and angiotensin I and II. The net effect of neprilysin inhibition is a favorable shift in the balance of vasoactive substances, promoting vasodilation and reducing cardiac workload. nih.govduke.edu
The table below summarizes the key vasoactive peptides affected by neprilysin inhibition and their primary physiological effects.
| Vasoactive Peptide | Primary Physiological Effects of Increased Levels |
| Natriuretic Peptides (ANP, BNP, CNP) | Vasodilation, natriuresis, diuresis, inhibition of RAAS and sympathetic nervous system midas-pharma.comfrontiersin.org |
| Bradykinin | Vasodilation, increased vascular permeability nih.govnih.govduke.edu |
| Adrenomedullin | Vasodilation, natriuresis nih.govduke.edu |
| Substance P | Vasodilation, pro-inflammatory effects nih.govduke.edu |
Valsartan Mechanism: Angiotensin II Type 1 (AT1) Receptor Blockade
The valsartan component of sacubitril valsartan sodium anhydrous provides the crucial blockade of the renin-angiotensin-aldosterone system, a pathway central to the pathophysiology of hypertension and heart failure.
AT1 Receptor as a Molecular Target
Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. midas-pharma.comfrontiersin.orgnih.govnih.govnih.govduke.edunih.govresearchgate.netdrugbank.comnih.govdrugbank.comresearchgate.net The AT1 receptor is a G-protein coupled receptor that mediates the majority of the known physiological and pathophysiological effects of angiotensin II. midas-pharma.comfrontiersin.orgnih.govnih.govnih.govduke.edunih.govresearchgate.netdrugbank.comresearchgate.net These effects include vasoconstriction, stimulation of aldosterone (B195564) synthesis and release, renal sodium and water reabsorption, and promotion of cellular growth and proliferation, all of which contribute to increased blood pressure and cardiac remodeling. midas-pharma.comfrontiersin.orgnih.govnih.govnih.govduke.edunih.govresearchgate.netdrugbank.comresearchgate.net
By competitively binding to and blocking the AT1 receptor, valsartan prevents angiotensin II from exerting its detrimental effects. midas-pharma.comfrontiersin.orgnih.govnih.govnih.govduke.edunih.govresearchgate.netdrugbank.comresearchgate.net This blockade leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, thereby lowering blood pressure and reducing the afterload on the heart. midas-pharma.comfrontiersin.orgnih.govnih.govnih.govduke.edunih.govresearchgate.netdrugbank.comresearchgate.net The inclusion of valsartan is essential to counteract the potential increase in angiotensin II levels that can occur as a result of neprilysin inhibition by sacubitrilat. nih.gov
The following table outlines the key consequences of AT1 receptor blockade by valsartan.
Renin-Angiotensin-Aldosterone System (RAAS) Modulation
The renin-angiotensin-aldosterone system is a crucial regulator of blood pressure and cardiovascular homeostasis; however, its over-activation in conditions like heart failure contributes significantly to disease progression. nih.gov Sacubitril/valsartan modulates this system primarily through the actions of valsartan, which selectively blocks the angiotensin II type 1 (AT1) receptor. nih.gov This blockade prevents angiotensin II from binding to its receptor, thereby inhibiting its deleterious effects, which include vasoconstriction, sodium and water retention, and the promotion of myocardial hypertrophy and fibrosis. nih.govreallifepharmacology.com
Concurrently, the sacubitril component is converted by esterases into its active metabolite, sacubitrilat (LBQ657). nih.govwikipedia.org Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and, importantly, angiotensin II. frontiersin.orgnih.gov Consequently, neprilysin inhibition alone would lead to an accumulation of angiotensin II, potentially counteracting the intended therapeutic benefits. nih.govdrugs.com The combination with valsartan is therefore essential to block the effects of this excess angiotensin II, ensuring that the net effect is a reduction in RAAS-mediated pathology. nih.gov
Research in spontaneously hypertensive rats (SHRs) has provided detailed insights into the compound's interaction with the RAAS. Treatment with sacubitril/valsartan led to notable changes in various components of the system, underscoring the complex feedback mechanisms at play when the AT1 receptor is blocked.
| RAAS Component | Observed Change with Sacubitril/Valsartan | Pharmacological Rationale |
|---|---|---|
| Angiotensin II | Increased | Compensatory feedback from AT1 receptor blockade and reduced degradation by neprilysin inhibition. nih.govnih.gov |
| Angiotensin 1-7 | Increased | Shifting of angiotensin metabolism pathways and potential effects of neprilysin inhibition. nih.gov |
| Aldosterone | Increased | Reflex activation of RAAS due to AT1 receptor blockade, though its detrimental effects are blocked. nih.gov |
Inhibition of Angiotensin II-Dependent Aldosterone Release
Sacubitril/valsartan inhibits aldosterone release through two distinct and complementary mechanisms. nih.govelmerjournals.com The primary pathway involves valsartan's direct blockade of the AT1 receptor on the adrenal glands. nih.gov Since angiotensin II is the principal stimulant for aldosterone synthesis and secretion, preventing this interaction effectively reduces aldosterone production and its subsequent effects on sodium and water retention. nih.govyoutube.com
The second mechanism is mediated by sacubitril. By inhibiting neprilysin, sacubitril increases the circulating levels of natriuretic peptides. wikipedia.org These peptides possess their own independent aldosterone-suppressing properties. elmerjournals.comnih.gov Therefore, the enhancement of the natriuretic peptide system provides an additional layer of inhibition on aldosterone secretion. This dual suppression of aldosterone is a key feature of the compound's action. elmerjournals.com Studies in both canine models and healthy human participants have confirmed that sacubitril/valsartan administration leads to a suppression of plasma aldosterone concentration. elmerjournals.com
| Component | Mechanism | Effect on Aldosterone Release |
|---|---|---|
| Valsartan | Blocks the Angiotensin II Type 1 (AT1) receptor on the adrenal cortex. nih.gov | Directly inhibits the primary stimulus for aldosterone secretion. nih.govreallifepharmacology.com |
| Sacubitril (via Sacubitrilat) | Increases levels of natriuretic peptides by inhibiting their degradation by neprilysin. wikipedia.org | Indirectly suppresses aldosterone secretion via the inhibitory action of natriuretic peptides. elmerjournals.comnih.gov |
Synergistic Pharmacological Principles of Combined Inhibition
The therapeutic innovation of sacubitril/valsartan lies in the synergistic interplay between neprilysin inhibition and angiotensin receptor blockade. cardiologicomonzino.itnih.gov Inhibiting neprilysin alone enhances beneficial endogenous vasoactive peptides but also deleteriously increases angiotensin II levels, which would offset the positive effects. drugs.com The concurrent blockade of the AT1 receptor by valsartan is crucial to negate the harmful consequences of this increased angiotensin II, thereby unmasking the full benefits of natriuretic peptide augmentation. frontiersin.orgdrugs.com This combination results in a more effective neurohormonal modulation than what can be achieved with RAAS inhibition alone. frontiersin.org
An in silico systems biology analysis revealed that the combination of sacubitril and valsartan acts synergistically to prevent cardiomyocyte cell death and unfavorable left ventricular extracellular matrix remodeling. nih.gov The analysis suggested that valsartan actively enhances the beneficial effects of sacubitril. nih.gov
Further evidence of this synergy comes from preclinical studies in rats with pre-existing heart failure. This research demonstrated that the combination therapy provided benefits that were superior to those achieved with either sacubitril or valsartan monotherapy.
| Parameter | Effect Observed with Sacubitril/Valsartan | Attribution of Effect |
|---|---|---|
| Load-Dependent LV Contractility & Relaxation | Improved | Synergy between Sacubitril and Valsartan |
| Myocardial Fibrosis | Reduced | Synergy between Sacubitril and Valsartan |
| Exercise Tolerance | Improved | Synergy between Sacubitril and Valsartan |
| Load-Independent LV Contractility | Improved | Solely due to the Valsartan component |
This combined action on two key pathophysiological pathways—attenuating the maladaptive RAAS while augmenting the protective natriuretic peptide system—forms the foundation of the pharmacological principles of sacubitril/valsartan. nih.govcardiologicomonzino.it
Preclinical Pharmacodynamics and Biochemical Pathways
Biomarker Modulation in Preclinical Models
The combined action of sacubitril (B1662468) and valsartan (B143634) leads to significant changes in various biomarkers, reflecting the drug's engagement with its targets and its downstream physiological effects.
Natriuresis and Diuresis Induction
A primary effect of enhancing the natriuretic peptide system through neprilysin inhibition is the promotion of natriuresis (sodium excretion) and diuresis (water excretion). frontiersin.orgfrontiersin.org Preclinical and mechanistic studies in animal models and hypertensive human subjects have demonstrated this effect.
In a crossover study involving Asian patients with salt-sensitive hypertension, sacubitril/valsartan, when compared with valsartan alone, was associated with a significant short-term increase in natriuresis and diuresis on day 1 of administration. nih.gov Similarly, a study in hypertensive patients showed that sacubitril/valsartan therapy led to a transient increase in natriuresis and a significant increase in 24-hour diuresis on the first day of treatment compared to valsartan monotherapy. doaj.org This effect is attributed to the increased availability of natriuretic peptides, which promote sodium and water excretion by the kidneys. nih.govresearchgate.net The increase in natriuresis is a key mechanism contributing to blood pressure reduction and fluid volume management. frontiersin.orgresearchgate.net
| Study Population | Intervention | Key Findings | Reference |
|---|---|---|---|
| Patients with Salt-Sensitive Hypertension | Sacubitril/Valsartan vs. Valsartan | Significant increase in natriuresis (24.5 mmol/6h, 50.3 mmol/24h) and diuresis (291.2 mL/6h, 356.4 mL/24h) on Day 1. | nih.gov |
| Hypertensive Patients | Sacubitril/Valsartan vs. Valsartan | Trend towards higher 24-hour natriuresis on Day 1 (21%). Significant increase in 24-hour diuresis on Day 1 (41%). | doaj.org |
Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway Activation
Natriuretic peptides exert many of their effects, including vasodilation, natriuresis, and inhibition of pathological growth, by binding to their receptors and stimulating the production of the second messenger, cyclic guanosine monophosphate (cGMP). biorxiv.orgnih.gov By preventing the degradation of natriuretic peptides, sacubitril/valsartan enhances the activation of the cGMP pathway. nih.govresearchgate.net
Studies have consistently shown that administration of sacubitril/valsartan leads to increased levels of cGMP in both urine and plasma. droracle.ai In a canine model of RAAS activation, sacubitril/valsartan substantially increased circulating cGMP levels, an effect not observed with valsartan or an ACE inhibitor alone. biorxiv.org In hypertensive patients, sacubitril/valsartan treatment resulted in a significant increase in 24-hour urinary cGMP excretion. doaj.org This activation of the cGMP-protein kinase G (PKG) signaling axis is believed to be central to the compound's beneficial effects on cardiac stiffness, fibrosis, and hypertrophy. nih.govoup.com
Effects on Plasma Natriuretic Peptide Levels (e.g., mid-regional pro-ANP, N-terminal prohormone brain natriuretic peptide)
Sacubitril/valsartan has a distinct and predictable effect on the levels of different natriuretic peptides, which is a direct consequence of its mechanism of action. Neprilysin inhibition by sacubitrilat (B1680482) blocks the breakdown of active natriuretic peptides like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), leading to their accumulation. amegroups.orgnih.gov
Conversely, N-terminal prohormone brain natriuretic peptide (NT-proBNP) is not a substrate for neprilysin. frontiersin.org Its levels are primarily a reflection of myocardial wall stress. In preclinical models and clinical studies, treatment with sacubitril/valsartan consistently leads to a reduction in plasma NT-proBNP levels. nih.govnih.govnih.gov This decrease indicates a reduction in cardiac load and wall tension. doaj.orgamegroups.org Similarly, levels of mid-regional pro-atrial natriuretic peptide (MR-proANP), another biomarker of wall stress, have also been shown to decrease following treatment. doaj.orgdroracle.ai
| Biomarker | Effect | Mechanism | Reference |
|---|---|---|---|
| Urinary/Plasma cGMP | Increase | Enhanced natriuretic peptide activity leads to increased second messenger production. | doaj.orgbiorxiv.orgdroracle.ai |
| Plasma ANP/BNP | Increase | Inhibition of neprilysin-mediated degradation. | amegroups.orgnih.gov |
| Plasma NT-proBNP | Decrease | Reduction in myocardial wall stress; NT-proBNP is not a neprilysin substrate. | nih.govdoaj.orgnih.gov |
| Plasma MR-proANP | Decrease | Reduction in myocardial wall stress. | doaj.orgdroracle.ai |
Cardiovascular and Renal Remodeling Pathways
Sacubitril/valsartan intervenes in key signaling pathways that drive pathological remodeling of the heart and kidneys, including vasoconstriction, cellular growth, hypertrophy, and fibrosis.
Inhibition of Vasoconstriction and Cellular Growth/Proliferation
The dual mechanism of sacubitril/valsartan effectively counteracts pathways leading to vasoconstriction and abnormal cellular proliferation. Valsartan directly blocks the AT1 receptor, inhibiting the potent vasoconstrictor and pro-proliferative effects of angiotensin II. researchgate.netresearchgate.net Simultaneously, the sacubitril-mediated enhancement of natriuretic peptides promotes vasodilation. frontiersin.orgfrontiersin.org
In preclinical studies, sacubitril/valsartan has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by angiotensin II. nih.govresearchgate.net This effect may be mediated through the downregulation of the Notch1/Jagged1 and ERK1/2 signaling pathways. researchgate.netnih.gov Furthermore, activation of pathways like PI3K/Akt/GSK-3β, which can be modulated by sacubitril/valsartan, results in diminished cell growth and proliferation. frontiersin.org
Anti-hypertrophic and Anti-fibrotic Effects in Experimental Models
A significant body of preclinical evidence demonstrates the potent anti-hypertrophic and anti-fibrotic effects of sacubitril/valsartan in various experimental models of cardiac stress.
Anti-hypertrophic Effects: In mouse models of angiotensin II-induced or pressure overload-induced cardiac hypertrophy, sacubitril/valsartan administration attenuated the development of cardiomyocyte hypertrophy. nih.govdoaj.org It has been shown to suppress increases in left ventricular wall thickness and cardiomyocyte cross-sectional area. frontiersin.orgnih.gov Notably, some studies have found these anti-hypertrophic effects to be independent of the compound's blood-pressure-lowering effect, suggesting a direct cardioprotective action. frontiersin.orgnih.gov In an experimental rat model of hypertension-induced hypertrophic cardiomyopathy, the compound led to improved cardiac structure and regular histomorphology of cardiomyocytes. coventry.ac.ukresearchgate.net
Anti-fibrotic Effects: Cardiac fibrosis is a key component of pathological remodeling. Sacubitril/valsartan has demonstrated significant anti-fibrotic properties in multiple preclinical settings. nih.gov In models of pressure overload and myocardial infarction, it ameliorated cardiac fibrosis by blocking cardiac fibroblast activation and proliferation. nih.govnih.gov The mechanisms underlying these effects are multifactorial and include the restoration of cGMP-PKG signaling in cardiac fibroblasts, which inhibits myofibroblast transition. nih.govahajournals.org Additionally, sacubitril/valsartan has been shown to downregulate the pro-fibrotic transforming growth factor-beta 1 (TGF-β1)/Smads signaling pathway. nih.gov The enhancement of natriuretic peptides and blockade of angiotensin II signaling both contribute to these anti-fibrotic outcomes. jacc.org
Renal Sodium and Fluid Dynamics in Experimental Models
In experimental models, sacubitril/valsartan has demonstrated significant effects on renal sodium and fluid dynamics, largely attributable to its dual mechanism of action involving neprilysin inhibition and angiotensin II type 1 (AT1) receptor blockade.
In Dahl salt-sensitive (SS) rats, a model that mimics key aspects of human salt-sensitive hypertension, the administration of sacubitril/valsartan has been shown to influence the glomerular filtration rate (GFR). Specifically, both sacubitril alone and the combination of sacubitril/valsartan attenuated the decline in GFR induced by a high-salt diet nih.govresearchgate.net. This suggests a protective effect on glomerular function under conditions of salt-induced renal stress. Furthermore, in this model, only the combination of sacubitril and valsartan was observed to mildly mitigate proteinuria, indicating a synergistic benefit of the two components in preserving the glomerular filtration barrier nih.govresearchgate.net.
The natriuretic effects of the compound are linked to the potentiation of natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP). ANP is known to decrease sodium reabsorption in the proximal tubule by activating the NPR-A/cGMP/PKG signaling pathway. This action increases the delivery of sodium to the distal nephron nih.gov. In rat models of diabetes, the combination of sacubitril and valsartan was more effective than valsartan alone in preventing hyperfiltration, a common early sign of diabetic nephropathy nih.gov.
Beyond direct effects on filtration and sodium handling, sacubitril/valsartan has been shown to exert protective effects against structural damage in the kidneys in various animal models. In diabetic rat models, the combination therapy prevented segmental glomerulosclerosis and tubular injury more effectively than an angiotensin receptor blocker (ARB) alone, an effect that was independent of blood pressure nih.gov. Additionally, in rat models of cardio-renal syndrome, sacubitril/valsartan was found to prevent fibrosis, oxidative stress, mitochondrial damage, and apoptosis in kidney tissues nih.gov. In Dahl SS rats on a high-salt diet, while valsartan-treated groups showed some reduction in tubular damage markers, the combination of sacubitril/valsartan and valsartan alone led to an alleviation of protein cast formation and lower renal medullary fibrosis nih.govresearchgate.net.
The table below summarizes the key findings on renal sodium and fluid dynamics from experimental models.
| Experimental Model | Key Findings | Reference(s) |
| Dahl Salt-Sensitive Rats | Attenuated GFR decline induced by a high-salt diet. | nih.govresearchgate.net |
| Mildly mitigated proteinuria (combination therapy only). | nih.govresearchgate.net | |
| Alleviated protein cast formation and reduced renal medullary fibrosis. | nih.govresearchgate.net | |
| Diabetic Rat Models | Prevented hyperfiltration more effectively than valsartan alone. | nih.gov |
| Prevented segmental glomerulosclerosis and tubular injury independent of blood pressure. | nih.gov | |
| Rat Models of Cardio-Renal Syndrome | Prevented fibrosis, oxidative stress, mitochondrial damage, and apoptosis in kidney tissue. | nih.gov |
Neurohormonal Axis Modulation beyond RAAS
The primary mechanism of sacubitril/valsartan extends beyond the blockade of the Renin-Angiotensin-Aldosterone System (RAAS) to include significant modulation of other neurohormonal pathways, most notably the natriuretic peptide system researchgate.netdergipark.org.tr. This dual action provides a more comprehensive approach to neurohormonal regulation compared to agents that only target the RAAS researchgate.net.
Sacubitril inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and adrenomedullin (B612762) dergipark.org.tr. By preventing the breakdown of these peptides, sacubitril increases their circulating levels, thereby enhancing their physiological effects. The augmentation of the natriuretic peptide system counter-regulates the RAAS activation that is characteristic of conditions like heart failure researchgate.net.
The elevated levels of natriuretic peptides exert several beneficial cardiovascular and renal effects. These include vasodilation, natriuresis (excretion of sodium in the urine), diuresis (increased urine production), and inhibition of renin and aldosterone (B195564) release. These actions collectively contribute to reductions in blood pressure, ventricular preload and afterload, and sympathetic tone dergipark.org.tr.
In essence, sacubitril/valsartan shifts the neurohormonal balance. While valsartan blocks the detrimental effects of angiotensin II by selectively inhibiting the AT1 receptor, sacubitril simultaneously elevates the levels of cardioprotective peptides. This combined action results in a more effective modulation of the neurohormonal milieu than can be achieved with RAAS inhibition alone dergipark.org.tr.
Investigational Pharmacodynamic Effects
Effects on Cardiac Repolarization (e.g., QTc interval)
Investigations into the effects of sacubitril/valsartan on cardiac repolarization have been conducted to assess its potential impact on the QT interval. A dedicated study in healthy male subjects evaluated the effect of single oral therapeutic (400 mg) and supratherapeutic (1200 mg) doses of sacubitril/valsartan on the QTc interval nih.gov. The results of this study indicated that sacubitril/valsartan did not prolong the QTc interval nih.gov. In vitro assessments showed that sacubitril had no significant effect on the hERG/IKr channel current, which is a key channel involved in cardiac repolarization nih.gov. Furthermore, in vivo studies in primates and dogs did not reveal any QT prolongation nih.gov.
Impact on Amyloid-β Clearance from Central Nervous System (e.g., CSF Aβ1-38)
Given that neprilysin is one of the enzymes involved in the degradation of amyloid-β (Aβ) peptides in the brain, there has been theoretical concern about the potential for Aβ accumulation with long-term neprilysin inhibition. Preclinical studies have been conducted to investigate this possibility.
A study in female cynomolgus monkeys utilized Stable Isotope Labeling Kinetics (SILK™)-Aβ methodology to assess the effects of a two-week administration of sacubitril/valsartan (50 mg/kg/day) on central nervous system Aβ clearance researchgate.net. Despite low penetration into the cerebrospinal fluid (CSF) and brain, the exposure to sacubitril was sufficient to inhibit neprilysin. This resulted in an acute increase in the elimination half-life of Aβ1-42 (65.3%), Aβ1-40 (35.2%), and total Aβ (29.8%) researchgate.net.
The study also measured newly generated Aβ in the CSF. On day 1, there was an elevation in the more aggregable form, Aβ1-42 (20.4%). By day 15, there were elevations in CSF concentrations of Aβ1-42 (34.7%), Aβ1-40 (23.4%), Aβ1-38 (64.1%), and total Aβ (50.45%) researchgate.net. These findings from a preclinical model suggest that neprilysin inhibition by sacubitril can affect the clearance and concentration of Aβ isoforms in the CSF.
Conversely, a study in healthy human subjects treated with sacubitril/valsartan for 14 days did not find a change from baseline in the CSF area under the effect curve (AUEC) for Aβ1-42 or Aβ1-40 compared to placebo nih.gov. While there was no significant change in these primary Aβ species in the CSF of healthy volunteers, the preclinical data in monkeys indicate a potential for altered Aβ dynamics that warrants consideration.
The table below summarizes the key findings on the impact on Amyloid-β clearance from the central nervous system.
| Subject | Key Findings | Reference(s) |
| Cynomolgus Monkeys | Increased elimination half-life of Aβ1-42, Aβ1-40, and total Aβ in CSF. | researchgate.net |
| Elevated CSF concentrations of newly generated Aβ1-42, Aβ1-40, Aβ1-38, and total Aβ after 15 days. | researchgate.net | |
| Healthy Human Volunteers | No significant change in CSF Aβ1-42 or Aβ1-40 levels after 14 days of treatment compared to placebo. | nih.gov |
Advanced Analytical Characterization and Impurity Profiling
Chromatographic Methodologies for Quantification and Purity Assessment
Chromatography is a cornerstone in the analysis of Sacubitril (B1662468) valsartan (B143634), enabling the separation, identification, and quantification of the active pharmaceutical ingredients (APIs) and their related impurities.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the simultaneous estimation and purity assessment of sacubitril and valsartan in bulk and pharmaceutical dosage forms. slideshare.net Reversed-phase HPLC (RP-HPLC) methods are particularly common. nih.gov
A variety of stationary phases are employed, with C18 columns, such as the Thermosil C18 (100 mm x 4.6 mm, 5µg) and Phenomenex Luna C18 (250 mm x 4.6mm, 5µm), being frequently reported. Chiral stationary phases, like the Chiralcel OJ-RH column (150 × 4.6 mm, 5 μm), are specifically used for the separation of stereoisomers. nih.gov The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (e.g., ortho-phosphoric acid, potassium dihydrogen orthophosphate, or trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is typically performed using a UV detector at wavelengths ranging from 245 nm to 267 nm. ijrpr.comresearchgate.net
Table 1: Examples of HPLC Methods for Sacubitril Valsartan Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chiralcel OJ-RH (150 × 4.6 mm, 5 μm) nih.gov | Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm) nih.gov | Zorbax SB C8 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | A: 1 ml trifluoroacetic acid in 1000 ml waterB: 1 ml trifluoroacetic acid in acetonitrile:methanol (950:50 v/v) nih.gov | Gradient mobile phase nih.gov | 0.02 M ammonium (B1175870) acetate (B1210297) buffer: acetonitrile (55:45, %v/v), pH 3.0 |
| Flow Rate | 0.8 ml/min nih.gov | 1.5 mL/min nih.gov | 1.0 ml/minute |
| Detection | 254 nm nih.gov | 254 nm nih.gov | Photo Diode Array (PDA) detector (200–400 nm) |
| Column Temperature | 45°C nih.gov | 30°C nih.gov | Not Specified |
Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, particularly in biological matrices like human plasma, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.gov This technique allows for the simultaneous quantification of sacubitril, its active metabolite sacubitrilat (B1680482) (LBQ657), and valsartan. scienceopen.comscielo.br
The chromatographic separation is typically achieved on columns such as the Agilent SB-C18 (1.8 μm, 2.1 × 50 mm) or Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm). nih.govscienceopen.com The mobile phase often involves a gradient elution with acetonitrile and an aqueous solution containing additives like formic acid or ammonium acetate to enhance ionization. nih.govscienceopen.com Detection is carried out using a triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.govresearchgate.net
Table 2: UPLC-MS/MS Method Parameters for Sacubitril and Valsartan Analysis in Human Plasma
| Parameter | Method Details |
| Chromatographic Column | Agilent SB-C18 (1.8 μm, 2.1 × 50 mm) nih.gov |
| Mobile Phase | Isocratic elution with acetonitrile-0.1% formic acid in water (85: 15, v/v) nih.gov |
| Detection | Triple-quadrupole tandem mass spectrometer with electrospray ionization (ESI) nih.govscienceopen.com |
| Ionization Mode | Positive for sacubitril and valsartan, negative for chlorthalidone (B1668885) (a co-administered drug) nih.gov |
| MRM Transitions (m/z) | Sacubitril: 412.23 → 266.19Valsartan: 436.29 → 235.19 nih.gov |
Method Development and Optimization Strategies
The development and optimization of chromatographic methods for Sacubitril valsartan are guided by a systematic approach to achieve the desired separation and performance. Experimental design, such as the design of experiments (DoE), is utilized to understand the impact of various method variables and to identify the optimal chromatographic conditions. nih.govsemanticscholar.org
Key parameters that are optimized include:
Mobile Phase: The choice of organic solvent (acetonitrile, methanol), the pH of the aqueous phase, and the type and concentration of buffer salts or additives are critical for achieving good peak shape and resolution. For instance, a mobile phase of 0.02 M ammonium acetate buffer and acetonitrile (55:45, v/v) with a pH of 3.0 has been found to be effective.
Stationary Phases: Different types of stationary phases, such as C8 and C18, are evaluated to find the one that provides the best selectivity for sacubitril, valsartan, and their impurities. Chiral columns are essential for the separation of stereoisomeric impurities. nih.gov
Flow Rate and Temperature: These parameters are adjusted to optimize the analysis time and the efficiency of the separation. nih.gov
Mass Spectrometry for Structural Elucidation of Degradation Products
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of degradation products of Sacubitril valsartan. nih.gov Techniques like LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) provide high-resolution mass data, which is crucial for determining the elemental composition and structure of unknown degradants. scitcentral.com
Forced degradation studies are conducted under various stress conditions (e.g., acid and base hydrolysis) to generate degradation products. nih.gov The resulting degradants are then separated by LC and introduced into the mass spectrometer. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structures of the degradation products can be proposed and confirmed. nih.govscitcentral.com For example, under acidic degradation conditions, an impurity with an m/z of 383.44 was identified, while under basic conditions, impurities with m/z values of 383.44 and 265.35 were formed. nih.gov
Stability-Indicating Analytical Methods
A stability-indicating analytical method is one that can accurately quantify the active ingredients without interference from any degradation products, impurities, or excipients. The development of such methods for Sacubitril valsartan is a regulatory requirement to ensure the safety and efficacy of the drug product over its shelf life. nih.gov
These methods are typically developed using HPLC or UHPLC and are validated by performing forced degradation studies. The drug substance is subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, which include:
Acidic and Alkaline Hydrolysis: Treatment with acids (e.g., 1 N HCl) and bases (e.g., 0.5 N NaOH).
Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide).
Thermal Degradation: Heating the sample.
Photolytic Degradation: Exposing the sample to light.
The developed method must be able to separate the peaks of sacubitril and valsartan from all the degradation products formed under these stress conditions, thus proving its stability-indicating capability. nih.gov
Impurity Identification and Characterization
Impurity profiling is a critical aspect of the quality control of Sacubitril valsartan. Impurities can originate from the synthesis process, degradation of the drug substance, or interaction with excipients. The identification and characterization of these impurities are essential to ensure the safety of the drug product.
A combination of analytical techniques is used for this purpose. HPLC and UPLC are used to detect and quantify the impurities. nih.gov For structural characterization, hyphenated techniques like LC-MS are employed. nih.gov In some cases, impurities are isolated using preparative chromatography and then subjected to further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure. scitcentral.com
Several types of impurities have been identified in Sacubitril valsartan, including:
Process-related impurities: These are by-products formed during the synthesis of sacubitril and valsartan.
Degradation products: Formed due to the degradation of the drug substance under various environmental conditions. scitcentral.com
Stereoisomeric impurities: Enantiomers and diastereomers of sacubitril and valsartan. nih.govrsc.org
Table 3: Identified Degradation Products of Sacubitril and Valsartan
| Drug | Degradation Condition | Identified Impurities/Degradants |
| Sacubitril | Acid and Base Hydrolysis | SAC D-2, SAC D-3 scitcentral.com |
| Valsartan | Acid Hydrolysis, Oxidation, Photolysis, Thermal | VAL D-5 scitcentral.com |
| Sacubitril-Valsartan | Acid Degradation (1 N HCl/60°C/2 h) | Impurity 1 (m/z 383.44) nih.gov |
| Sacubitril-Valsartan | Base Degradation (0.1 N NaOH/40°C/1 h) | Impurity 1 (m/z 383.44), Impurity 5 (m/z 265.35) nih.gov |
Validation of Analytical Methods (e.g., selectivity, linearity, accuracy, precision, robustness according to ICH guidelines)
The validation of analytical methods for Sacubitril valsartan sodium anhydrous is a critical process to ensure the reliability, consistency, and accuracy of analytical data. This process is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated. nih.govnih.gov These parameters include selectivity, linearity, accuracy, precision, and robustness, ensuring that the developed methods are suitable for their intended purpose, such as the simultaneous estimation of sacubitril and valsartan and the quantification of their impurities.
Selectivity/Specificity Selectivity, or specificity, is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijrpr.com For Sacubitril valsartan, this is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.gov The method must be able to separate the main peaks of sacubitril and valsartan from any degradation products or related impurities that are formed. scispace.com For instance, in one stability-indicating UHPLC method, forced degradation studies showed that while the drug complex was susceptible to acidic, alkaline, neutral hydrolytic, and oxidative stress, all resulting degradation products were successfully separated from the parent compounds and their known impurities. This confirms the stability-indicating power and specificity of the method. nih.gov
Linearity Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. This is determined by analyzing a series of standard solutions at different concentrations. ijrpr.com The data is then plotted (peak area versus concentration), and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically ≥0.999, indicates a strong linear relationship. nih.govnih.govijaresm.com Various validated HPLC and UHPLC methods have established linearity over specific concentration ranges for both sacubitril and valsartan. scispace.com
Table 1: Examples of Linearity Ranges for Sacubitril and Valsartan
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Source |
|---|---|---|---|
| Sacubitril | 12.25 - 36.75 | > 0.999 | scispace.com |
| Valsartan | 12.75 - 38.25 | > 0.999 | scispace.com |
| Sacubitril | 12 - 36 | 0.999 | |
| Valsartan | 13 - 39 | 0.999 | |
| Sacubitril | 0.1 - 0.3 | 0.999 | rubatosis.org |
| Valsartan | 0.2 - 0.6 | 0.999 | rubatosis.org |
| Sacubitril | 50 - 150 | 0.9988 | researchgate.net |
| Valsartan | 50 - 150 | 0.9987 | researchgate.net |
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is typically assessed using the recovery study method, where a known amount of the standard drug (analyte) is added to a sample (spiking) at different concentration levels (e.g., 50%, 100%, 150%). The percentage recovery of the analyte is then calculated. For the assay of sacubitril and valsartan, the acceptance criteria for recovery are often within 98% to 102%. For impurities, the criteria are generally wider, for instance, from 80% to 120%.
Table 2: Accuracy (Recovery Study) Data
| Analyte | Spiking Level | % Recovery Range | Acceptance Criteria | Source |
|---|---|---|---|---|
| Sacubitril (Assay) | 50%, 100%, 150% | 98.7 - 101.0 | 98% - 102% | |
| Valsartan (Assay) | 50%, 100%, 150% | 98.7 - 101.0 | 98% - 102% | |
| Impurities | LOQ, 100%, 150% | Within Limits | 80% - 120% | |
| Sacubitril (Assay) | 50%, 100%, 150% | 99.10 - 100.96 | 98% - 102% | |
| Valsartan (Assay) | 50%, 100%, 150% | 99.10 - 100.96 | 98% - 102% |
Precision Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision/Ruggedness): Expresses the variations within the same laboratory, such as on different days, with different analysts, or different equipment.
Precision is measured by the relative standard deviation (%RSD) of a series of measurements. A low %RSD value (typically less than 2%) indicates good precision. researchgate.net For sacubitril and valsartan, precision studies are carried out by performing multiple replicate injections of a standard solution, and the %RSD of the peak areas is calculated. The %RSD values for intra- and inter-day precision for both sacubitril, valsartan, and their related impurities have been shown to be well within acceptable limits in various studies. nih.govnih.gov
Robustness Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC/UHPLC methods, common parameters to be varied include:
Flow rate of the mobile phase (e.g., ± 0.1 mL/min).
Column temperature (e.g., ± 5°C).
Mobile phase composition or pH (e.g., ± 2% organic content or ± 0.05 pH units).
During robustness studies, system suitability parameters like resolution and selectivity between the peaks of sacubitril, valsartan, and their impurities are monitored to ensure they remain within the acceptance criteria.
Table 3: Example of Robustness Study Parameters
| Parameter | Original Value | Varied Value 1 | Varied Value 2 | Source |
|---|---|---|---|---|
| Flow Rate | 0.6 mL/min | 0.5 mL/min | 0.7 mL/min | |
| Column Temperature | 30°C | 25°C | 35°C | |
| Mobile Phase pH | 3.00 | 2.95 | 3.05 |
Emerging Research Areas and Unexplored Mechanisms
Potential Role in Resistant Hypertension Mechanisms
Sacubitril (B1662468)/valsartan (B143634) is showing promise as a therapeutic option for resistant hypertension (RH), a condition where blood pressure (BP) remains above target despite the use of three or more antihypertensive agents, including a diuretic. frontiersin.org Studies suggest that its efficacy in this challenging patient population stems from a unique dual mechanism of action that goes beyond conventional antihypertensive pathways. frontiersin.org
The compound's potential in RH is linked to its ability to simultaneously inhibit neprilysin and block the angiotensin II type-1 (AT1) receptor. This dual action results in vasodilation, reduced arterial stiffness, and favorable regulation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system. researchgate.netnih.gov Research indicates that sacubitril/valsartan can effectively lower office and 24-hour ambulatory blood pressure in patients with RH. frontiersin.orgnih.gov A systematic review of four studies involving 915 patients with RH reported statistically significant reductions in 24-hour BP, ranging from 15.8/6.5 to 16.6/9.3 mmHg. nih.gov
Notably, sacubitril/valsartan has demonstrated efficacy even in patients with apparent mineralocorticoid receptor antagonist (MRA)-resistant hypertension, suggesting complementary mechanisms of action. researchgate.net The natriuretic effects from neprilysin inhibition, combined with the RAAS blockade, appear to offer a synergistic approach to overcoming the complex pathophysiology of resistant hypertension. nih.gov
| Study/Analysis | Patient Population | Key Findings | Reference |
|---|---|---|---|
| Randomized Clinical Trial | 100 patients with Resistant Hypertension | Significantly reduced office BP, 24-h average BP, daytime average BP, and nighttime average BP at 8 weeks. | frontiersin.org |
| Systematic Review | 915 patients with Resistant Hypertension | Reported 24-h blood pressure reduction ranging from 15.8/6.5 to 16.6/9.3 mmHg. | nih.gov |
| PARAGON-HF Sub-analysis | Patients with HFpEF and apparent MRA-resistant hypertension | Greater reduction in systolic BP with sacubitril/valsartan vs. valsartan alone at weeks 4 and 16. | researchgate.net |
Investigation in Chronic Kidney Disease Pathophysiology
The role of sacubitril/valsartan in the pathophysiology of chronic kidney disease (CKD) is an area of intense investigation. The compound's mechanisms, which involve modulating the RAAS and natriuretic peptide systems, are directly relevant to the pathways driving CKD progression. researchgate.netnih.gov By inhibiting neprilysin, sacubitril/valsartan increases the availability of natriuretic peptides, which can promote vasodilation in the renal vasculature and enhance sodium and water excretion.
Meta-analyses of clinical trials have shown that sacubitril/valsartan can confer cardiovascular benefits and improve renal outcomes in patients with CKD. researchgate.netnih.gov Specifically, treatment has been associated with a slower rate of decline in estimated glomerular filtration rate (eGFR) and a reduced incidence of end-stage renal disease (ESRD). researchgate.nettandfonline.com A meta-analysis involving over 17,000 patients with an eGFR below 60 ml/min/1.73m² found that sacubitril/valsartan significantly reduced the risk of cardiovascular death or heart failure hospitalization and prevented serum creatinine (B1669602) elevation. tandfonline.com Another analysis showed that while sacubitril/valsartan may initially cause a dip in eGFR due to hemodynamic changes, it offers stability in CKD progression over the long term. tandfonline.comnih.gov
| Outcome Measure | Finding | Source |
|---|---|---|
| Serum Creatinine Elevation | Prevented the incidence of elevation among patients with CKD (OR: 0.79). | researchgate.netnih.gov |
| eGFR Decline (>50%) | Significantly decreased the number of patients with this outcome in long-term follow-up (OR: 0.52). | researchgate.net |
| End-Stage Renal Disease (ESRD) | Reduced incidence compared to control groups (OR: 0.73). | tandfonline.com |
| Cardiovascular Death or HF Hospitalization in CKD stages 3-5 | Significantly reduced risk (OR: 0.65). | researchgate.nettandfonline.com |
Research into Cardiotoxicity Prevention in Specific Therapeutic Contexts
A significant emerging application for sacubitril/valsartan is in the prevention of cardiotoxicity, particularly that induced by chemotherapy agents like anthracyclines. tctmd.com Anthracyclines are effective cancer treatments but carry a substantial risk of dose-dependent heart damage. tctmd.com The cardioprotective potential of sacubitril/valsartan is thought to stem from its ability to counteract the neurohormonal activation and cardiac stress associated with chemotherapy.
The randomized, placebo-controlled SARAH trial provided key evidence in this area. tctmd.comacc.org The study enrolled high-risk cancer patients undergoing anthracycline treatment who showed early signs of myocardial injury. tctmd.com Results indicated that sacubitril/valsartan significantly reduced the risk of developing subclinical left ventricular (LV) dysfunction. acc.org Compared to placebo, patients receiving the drug had a 77% lower relative risk of further heart damage. heart.org This was demonstrated by a significant attenuation in the reduction of global longitudinal strain (GLS), a sensitive marker of cardiac function. heart.org These findings suggest a promising new strategy for protecting the heart during cancer treatment. heart.org
| Outcome | Sacubitril/Valsartan Group | Placebo Group | Statistic | Reference |
|---|---|---|---|---|
| Primary Outcome (≥15% reduction in GLS at 6 months) | 7.1% | 25.0% | HR 0.23, p = 0.015 | acc.org |
| Mean Change in GLS | +2.55% (Improvement) | -6.65% (Decline) | p < 0.001 | tctmd.comheart.org |
| Mean Change in LVEF (by CMR) | +0.19% | -3.47% | p = 0.011 | acc.orgajmc.com |
| Symptomatic Heart Failure | 0% | 3.5% | p = 0.495 | acc.org |
Broader Neuroendocrine System Interactions
The mechanism of sacubitril/valsartan inherently involves complex interactions with the neuroendocrine system. By inhibiting neprilysin, the drug increases levels of several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin (B612762). nih.gov Simultaneously, the valsartan component blocks the AT1 receptor, mitigating the detrimental effects of RAAS activation, such as vasoconstriction, sodium retention, and fibrosis. researchgate.netnih.gov
This dual regulation influences a wide array of neurohormonal pathways. For instance, sacubitril/valsartan has been shown to decrease plasma levels of aldosterone (B195564) and endothelin-1, both of which contribute to cardiovascular and renal pathology. frontiersin.orgdrugs.com The blockade of the AT1 receptor leads to an increase in plasma renin activity and concentration, which is a marker of effective RAAS inhibition. drugs.com Furthermore, the drug's influence extends to the sympathetic nervous system, where it may reduce sympathetic overactivation, a key factor in the progression of heart failure and hypertension. researchgate.net These broad neuroendocrine effects underscore the compound's pluripotent action, contributing to its benefits in various cardiovascular conditions. nih.gov
Studies on Myocardial Remodeling Beyond Traditional Indicators
Research into sacubitril/valsartan's effect on myocardial remodeling is moving beyond traditional indicators like left ventricular ejection fraction (LVEF) to more sensitive measures of cardiac mechanics and function. Studies are increasingly employing advanced imaging techniques to assess parameters such as global longitudinal strain (GLS), which can detect subtle changes in myocardial contractility before a decline in LVEF is apparent. nih.gov
Conclusion and Future Research Directions
Summary of Current Academic Understanding
Sacubitril (B1662468) valsartan (B143634) sodium anhydrous represents a novel therapeutic agent, the first in its class of angiotensin receptor-neprilysin inhibitors (ARNIs). imrpress.com Its established mechanism of action is a dual modulation of the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. imrpress.com The valsartan component selectively blocks the angiotensin II type 1 (AT1) receptor, while the sacubitril component is a prodrug that is converted to sacubitrilat (B1680482), which inhibits the enzyme neprilysin. nih.gov This inhibition leads to an increase in the levels of natriuretic peptides and other vasoactive peptides that are normally degraded by neprilysin. nih.gov
The landmark PARADIGM-HF clinical trial provided compelling evidence for the efficacy of sacubitril valsartan in patients with heart failure with reduced ejection fraction (HFrEF). wileymicrositebuilder.comresearchgate.net The trial was terminated early due to the significant benefit of sacubitril valsartan over enalapril (B1671234) in reducing the primary composite endpoint of cardiovascular death or hospitalization for heart failure. wileymicrositebuilder.com Specifically, sacubitril valsartan demonstrated a 20% reduction in this primary endpoint compared to enalapril. wileymicrositebuilder.com Furthermore, the treatment with sacubitril valsartan also led to a significant decrease in all-cause mortality and cardiovascular death. wileymicrositebuilder.com It also improved symptoms and physical limitations associated with heart failure. wileymicrositebuilder.com
Preclinical and clinical studies have also elucidated the effects of sacubitril valsartan on cardiac remodeling. nih.govfrontiersin.org Treatment has been associated with reverse remodeling of the left ventricle, including improvements in left ventricular ejection fraction (LVEF) and reductions in left ventricular volumes. frontiersin.org Meta-analyses have shown significant reductions in the E/e' ratio, a measure of left ventricular filling pressure, and left atrial volume index (LAVI) with sacubitril valsartan treatment. nih.gov These findings suggest a beneficial impact on both systolic and diastolic function.
Identification of Knowledge Gaps in Basic and Preclinical Science
Despite the significant clinical advancements with sacubitril valsartan, several knowledge gaps persist in our understanding of its basic and preclinical science. The full spectrum of its molecular mechanisms beyond the modulation of the natriuretic peptide and renin-angiotensin systems remains to be fully elucidated. imrpress.comnih.gov While the cardioprotective effects are evident, the precise downstream signaling pathways affected by the increased levels of various vasoactive peptides are not completely understood. imrpress.com
A significant area requiring further investigation is the long-term consequences of sustained neprilysin inhibition. Neprilysin is responsible for the degradation of a wide range of peptides, including amyloid-beta peptides in the brain. nih.govcardiacos.net This has raised theoretical concerns about a potential increased risk of Alzheimer's disease with long-term use of neprilysin inhibitors. nih.govcardiacos.net Although clinical data to date have not shown a definitive link, this remains a critical area for ongoing research and surveillance. researchgate.net
Furthermore, the off-target effects of sacubitril valsartan are not fully characterized. imrpress.com The compound's influence on various cellular processes, such as inflammation and fibrosis, is an active area of investigation. imrpress.com Preclinical studies suggest potential anti-inflammatory and anti-fibrotic properties, but the exact mechanisms and their clinical relevance require more in-depth exploration. ahajournals.org Additionally, the impact of sacubitril valsartan on renal function, while appearing to be protective in some studies, necessitates a more comprehensive understanding of the underlying mechanisms. frontiersin.org
The role of sacubitril valsartan in specific and diverse patient populations at a preclinical level is another area with knowledge gaps. For instance, its effects in the context of different comorbidities, such as diabetes and chronic kidney disease, are being actively studied, but a deeper mechanistic understanding is needed. frontiersin.org
Proposed Avenues for Advanced Mechanistic and Synthetic Research
Future research should focus on several key areas to deepen our understanding of sacubitril valsartan and to pave the way for the development of improved therapies. Advanced mechanistic studies are crucial to unravel the intricate molecular and cellular effects of the compound. This includes investigating the downstream signaling cascades activated by the elevated levels of natriuretic peptides and other vasoactive substances. Techniques such as proteomics and metabolomics could be employed to identify novel biomarkers and pathways affected by sacubitril valsartan.
Further preclinical studies using animal models of various cardiovascular diseases are warranted to explore the full therapeutic potential and long-term effects of neprilysin inhibition. cardiacos.net Specifically, animal models that develop amyloid pathology could provide valuable insights into the potential neurological consequences of long-term treatment. cardiacos.net Research into the compound's effects on cellular processes like mitochondrial function, oxidative stress, and apoptosis in cardiomyocytes and other cell types would also be beneficial.
From a synthetic research perspective, there is an opportunity to design and synthesize novel angiotensin receptor-neprilysin inhibitors with improved pharmacological profiles. This could involve modifying the chemical structures of sacubitril or valsartan to enhance their potency, selectivity, or pharmacokinetic properties. The development of molecules with different ratios of neprilysin inhibition to angiotensin receptor blockade could allow for more personalized therapeutic approaches. Furthermore, the exploration of novel drug delivery systems could optimize the bioavailability and tissue-specific targeting of these compounds.
Implications for Novel Drug Design and Development Strategies
The success of sacubitril valsartan has significant implications for future drug design and development, particularly for cardiovascular diseases. It has validated the concept of a dual-acting compound that simultaneously targets multiple pathophysiological pathways. This approach of combining two or more pharmacophores into a single molecule offers the potential for synergistic effects and improved efficacy compared to monotherapy or the co-administration of separate drugs.
The development of sacubitril valsartan has also highlighted the importance of targeting neurohormonal systems beyond the traditional focus on the renin-angiotensin-aldosterone system. The modulation of the natriuretic peptide system has emerged as a key therapeutic strategy in heart failure and may have applications in other cardiovascular conditions. This has spurred interest in the discovery and development of other agents that can enhance the activity of beneficial endogenous peptides.
Moreover, the story of sacubitril valsartan underscores the value of a strong translational research approach, from preclinical discoveries to large-scale clinical trials. The robust clinical evidence generated for sacubitril valsartan has set a high bar for future cardiovascular drugs and has emphasized the importance of well-designed outcomes studies. The ongoing investigation into the broader applications of sacubitril valsartan in conditions such as hypertension and following myocardial infarction will likely provide further insights into the potential of this therapeutic class and guide the development of the next generation of cardiovascular medications. mdpi.com
Data Tables
Table 1: Summary of Key Research Findings for Sacubitril Valsartan
| Study/Analysis | Key Finding | Reference |
|---|---|---|
| PARADIGM-HF | Sacubitril valsartan was superior to enalapril in reducing the risk of cardiovascular death or hospitalization for heart failure in patients with HFrEF. | wileymicrositebuilder.com |
| PARAGON-HF | In patients with HFpEF, sacubitril valsartan did not significantly reduce the primary endpoint of total hospitalizations for heart failure and cardiovascular death compared to valsartan, but a benefit was observed in certain subgroups. | mdpi.comfrontiersin.org |
| Meta-analysis of diastolic function | Treatment with sacubitril valsartan resulted in significant reductions in the E/e' ratio and left atrial volume index (LAVI). | nih.gov |
| Preclinical study in aged mice | Sacubitril valsartan treatment reduces aortic stiffness, potentially independent of its blood pressure-lowering effects. | ahajournals.org |
| Bibliometric Analysis | Research focus is expanding to include the application of sacubitril valsartan in other diseases and in combination with other therapies. | nih.goveuropeanreview.org |
Q & A
Q. What is the dual pharmacological mechanism of sacubitril/valsartan sodium anhydrous, and how does it influence experimental design in heart failure research?
Sacubitril/valsartan combines a neprilysin inhibitor (sacubitril) and an angiotensin II receptor blocker (valsartan). This dual action necessitates studies to measure both natriuretic peptides (e.g., ANP, BNP) and markers of renin-angiotensin-aldosterone system (RAAS) activity. For example, the PARADIGM-HF trial used composite endpoints (cardiovascular death/hospitalization) and compared outcomes against enalapril, requiring rigorous blinding and standardized dosing protocols .
Q. What are the primary efficacy endpoints used in pivotal RCTs evaluating sacubitril/valsartan for heart failure?
Key endpoints include:
- Composite outcomes : Cardiovascular mortality + hospitalization for heart failure (e.g., PARADIGM-HF).
- Functional metrics : NYHA class improvement, left ventricular ejection fraction (LVEF).
- Biomarkers : NT-proBNP reduction.
These endpoints require time-to-event analysis and standardized assays to ensure consistency across trials .
Q. How are safety parameters monitored in sacubitril/valsartan trials, particularly for hyperkalemia and hypotension?
Protocols include:
- Regular monitoring : Serum potassium, blood pressure, renal function (eGFR).
- Dose titration : Start with 24/26 mg twice daily, escalate based on tolerance.
- Exclusion criteria : Severe renal impairment or baseline hypotension. Meta-analyses (e.g., ) recommend stratified randomization for high-risk subgroups .
Advanced Research Questions
Q. How should researchers address discrepancies between RCTs and real-world studies regarding sacubitril/valsartan's renoprotective effects?
Conflicting data (e.g., PARAGON-HF vs. observational studies) require:
- Meta-regression : Adjust for covariates like baseline renal function and comorbidities.
- Real-world evidence (RWE) validation : Use propensity score matching to control for confounders (e.g., age, polypharmacy).
- PRISMA-guided systematic reviews : Synthesize RCT and RWE findings, as in ’s renoprotection meta-analysis .
Q. What methodological considerations are critical when designing studies comparing sacubitril/valsartan with ACE inhibitors in hypertension?
- Active comparator trials : Use double-blinding with enalapril or olmesartan as controls.
- Ambulatory blood pressure monitoring (ABPM) : Capture 24-hour BP profiles to account for neprilysin’s diurnal effects.
- Endpoint selection : Prioritize systolic BP reduction and cardiovascular events over short-term biomarkers .
Q. How can researchers optimize biomarker selection (e.g., ANP vs. NT-proBNP) to monitor sacubitril/valsartan’s therapeutic effects?
- Assay consistency : Use the same platform (e.g., Roche Elecsys) to minimize variability.
- Temporal dynamics : ANP rises acutely post-dose (neprilysin inhibition), while NT-proBNP reflects long-term cardiac remodeling.
- Clinical correlation : Validate biomarkers against hard endpoints (e.g., hospitalization rates) as in .
Q. What ethical and logistical challenges arise in global multi-center trials for sacubitril/valsartan?
- Data sharing : Adhere to protocols like PARAGON-HF’s anonymized data access via independent review panels.
- Informed consent : Address literacy barriers with visual aids or community liaisons.
- Regulatory harmonization : Align endpoints with FDA/EMA guidelines to ensure global applicability .
Q. How do drug-drug interaction studies inform sacubitril/valsartan’s use in combination therapies?
- Staggered dosing : Avoid concurrent NSAIDs or potassium-sparing diuretics to mitigate hyperkalemia/hypotension risks.
- Pharmacokinetic modeling : Predict interactions using cytochrome P450 and P-glycoprotein activity profiles.
- Real-world pharmacovigilance : Track adverse events in registries (e.g., FDA Adverse Event Reporting System) .
Methodological Tables
Q. Table 1. Key Considerations for Sacubitril/Valsartan Trial Design
Q. Table 2. Common Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
